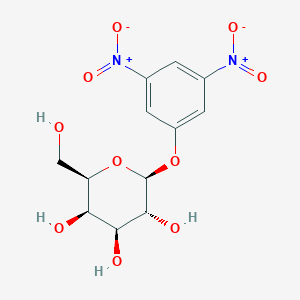

3,5-Dinitrophenyl beta-d-galactoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O10 |

|---|---|

Molecular Weight |

346.25 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(3,5-dinitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H14N2O10/c15-4-8-9(16)10(17)11(18)12(24-8)23-7-2-5(13(19)20)1-6(3-7)14(21)22/h1-3,8-12,15-18H,4H2/t8-,9+,10+,11-,12-/m1/s1 |

InChI Key |

VNPOTVPDCPRUPK-YBXAARCKSA-N |

Isomeric SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dinitrophenyl Beta D Galactoside and Analogs

Established Academic Synthetic Routes for Dinitrophenyl Galactosides

The synthesis of aryl β-D-galactosides, including dinitrophenyl derivatives, has been well-established in carbohydrate chemistry. Classical methods provide reliable pathways to these compounds, often with good yields and stereoselectivity.

The formation of the glycosidic bond between a galactopyranose donor and an activated aglycone like 3,5-dinitrophenol (B182416) typically relies on well-established glycosylation reactions that can proceed under various conditions. Two of the most prominent methods are the Koenigs-Knorr reaction and the Helferich modification. wikipedia.orgwikipedia.org

The Koenigs-Knorr reaction is a cornerstone of glycoside synthesis. wikipedia.orglibretexts.org In a typical procedure for preparing 3,5-dinitrophenyl beta-d-galactoside, a fully protected galactosyl halide, such as acetobromogalactose, is used as the glycosyl donor. The hydroxyl groups of the galactose are protected, commonly with acetyl groups, to prevent side reactions and to influence the stereochemical outcome. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide, which acts as a halide acceptor. wikipedia.orgnih.gov The presence of a participating protecting group at the C-2 position of the galactose (e.g., an acetyl group) is crucial for ensuring the formation of the desired β-anomer through anchimeric assistance. wikipedia.org The mechanism involves the formation of a dioxolanium ion intermediate, which is then attacked by the alcohol (3,5-dinitrophenol in this case) from the sterically less hindered side to yield the 1,2-trans-glycoside, which corresponds to the β-anomer for galactose. libretexts.org

The Helferich modification of the Koenigs-Knorr reaction offers an alternative route, often employing mercury salts like mercuric bromide or mercuric cyanide as promoters. wikipedia.orgwikipedia.org This method can also be used with glycosyl halides or glycosyl acetates as donors. The underlying principle remains the activation of the anomeric center to facilitate nucleophilic attack by the aglycone. While effective, the toxicity of mercury salts has led to the development of other, more environmentally benign promoters.

Modern variations of these classical methods may employ different Lewis acids as promoters to achieve glycosylation. bldpharm.com The choice of solvent, promoter, and reaction conditions can be optimized to maximize the yield and stereoselectivity of the desired β-galactoside.

The synthesis of analogs of this compound is essential for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure affect biological activity. A notable example is the synthesis of a library of phenyl thio-beta-D-galactopyranoside analogs derived from 1,5-difluoro-2,4-dinitrobenzene (B51812) for investigating their inhibitory activity against galectins. nih.gov

In this study, the synthesis commenced with an aromatic nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene and a galactose-derived thiol to produce 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-galactopyranoside. nih.gov This versatile intermediate was then subjected to a series of modifications to generate a library of analogs. These modifications included:

Substitution of the second fluoride (B91410): The remaining fluorine atom was displaced by various amines or thiols to introduce diversity at this position.

Reduction of the nitro groups: The nitro groups were reduced to amines, which were subsequently acylated to introduce different substituents.

Finally, deacetylation of the sugar moiety yielded the target library of aromatic beta-galactosides. nih.gov The inhibitory activities of these compounds against different galectins were then evaluated, providing valuable insights into the structural requirements for potent and selective inhibition. The results highlighted that certain substitutions on the dinitrophenyl ring led to significantly enhanced affinity for specific galectins, demonstrating the power of SAR studies in drug discovery. nih.gov

| Compound | Modification from Parent Compound | Target | Observed Activity |

|---|---|---|---|

| 5-Fluoro-2,4-dinitrophenyl 1-thio-β-D-galactopyranoside | Fluorine at C-5 of the phenyl ring | Galectin-7 | Moderate inhibitor |

| 5-(Morpholin-4-yl)-2,4-dinitrophenyl 1-thio-β-D-galactopyranoside | Morpholine substitution at C-5 | Galectin-7 | Improved inhibitory activity |

| 5-(Piperidin-1-yl)-2,4-dinitrophenyl 1-thio-β-D-galactopyranoside | Piperidine substitution at C-5 | Galectin-7 | Potent inhibitor |

| 2,4-Diaminophenyl 1-thio-β-D-galactopyranoside | Reduction of both nitro groups to amines | Galectins | Varied activity depending on subsequent acylation |

Purification and Spectroscopic Characterization Techniques for Research-Grade Compounds

The purification of synthesized dinitrophenyl galactosides is critical to remove starting materials, reagents, and any anomeric byproducts. A common method for purification is column chromatography on silica (B1680970) gel. The choice of eluent system is optimized to achieve good separation of the desired product from impurities. For polar compounds like deprotected glycosides, reversed-phase chromatography may also be employed. nih.gov In some cases, particularly for enzyme substrates, affinity chromatography can be a highly specific purification method. nih.govnih.gov

Once purified, the structural integrity and purity of the compound must be confirmed. This is achieved through a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of glycosides. researchgate.net For this compound, ¹H NMR would show characteristic signals for the anomeric proton, the protons of the galactose ring, and the protons on the dinitrophenyl group. The coupling constant of the anomeric proton (J₁,₂) is particularly important for confirming the β-configuration, which typically exhibits a large coupling constant (around 8 Hz) due to the trans-diaxial relationship between H-1 and H-2. ¹³C NMR provides information on the number and chemical environment of the carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound with high accuracy. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) groups of the sugar, the nitro (-NO₂) groups, and the aromatic C-H and C=C bonds of the phenyl ring. researchgate.net

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Anomeric proton (H-1) as a doublet with a large coupling constant (J₁,₂ ≈ 8 Hz).

|

| ¹³C NMR | - Signal for the anomeric carbon (C-1).

|

| HRMS | - Molecular ion peak corresponding to the exact mass of the compound. |

| IR | - Broad absorption for O-H stretching.

|

Chemoenzymatic Synthesis Approaches for Modified Glycosides

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govrsc.org This approach is particularly useful for the synthesis of complex carbohydrates, as it can circumvent the need for extensive protecting group manipulations. nih.gov

For the synthesis of this compound, a key chemoenzymatic strategy involves the use of a β-galactosidase in a transglycosylation reaction. nih.govnih.gov In this process, the enzyme catalyzes the transfer of a galactose unit from a suitable donor substrate to an acceptor molecule. A common and inexpensive donor is lactose (B1674315). ruc.dk The acceptor, in this case, would be 3,5-dinitrophenol. The β-galactosidase first hydrolyzes the glycosidic bond of the donor, forming a glycosyl-enzyme intermediate. oup.com This intermediate can then be intercepted by the acceptor (3,5-dinitrophenol) to form the new glycosidic bond, yielding this compound.

The success of this approach depends on several factors, including the choice of β-galactosidase, as different enzymes exhibit varying degrees of transglycosylation versus hydrolysis activity. nih.gov Reaction conditions such as pH, temperature, and the relative concentrations of the donor and acceptor are also critical for maximizing the yield of the transglycosylation product. ruc.dk While the synthesis of this compound via this specific chemoenzymatic route may not be extensively documented, the successful synthesis of other nitrophenyl galactosides, such as p-nitrophenyl galactosides, through transglycosylation serves as a strong proof-of-concept for this methodology. nih.govnih.gov

Recent advances in enzyme engineering have also led to the development of glycosynthases , which are mutant glycosidases that are deficient in hydrolytic activity but retain their ability to catalyze the formation of glycosidic bonds from activated glycosyl donors. oup.com Such engineered enzymes could potentially be employed for the highly efficient synthesis of this compound.

Enzymatic Hydrolysis Mechanisms and Kinetic Characterization of 3,5 Dinitrophenyl Beta D Galactoside

Detailed Catalytic Mechanism of β-Galactosidase Action on Aryl Galactosides

The hydrolysis of aryl galactosides by β-galactosidase proceeds through a double displacement mechanism, which ensures the retention of the anomeric configuration of the galactose product. researchgate.net This process involves two key steps: an initial galactosylation step where a covalent enzyme-galactose intermediate is formed, followed by a degalactosylation step where this intermediate is hydrolyzed. portlandpress.compjlss.edu.pk

Role of Active Site Nucleophiles and Acid/Base Catalysts (e.g., Glu537, Glu461)

Extensive research, including site-directed mutagenesis and affinity labeling, has identified two critical glutamic acid residues in the active site of E. coli β-galactosidase: Glu537 and Glu461. portlandpress.comscispace.com

Glu537 as the Nucleophile: Glu537 acts as the catalytic nucleophile. researchgate.netnih.gov In the first step of the reaction (galactosylation), the carboxylate side chain of Glu537 attacks the anomeric carbon (C1) of the galactose moiety of the substrate. portlandpress.comscispace.com This nucleophilic attack leads to the cleavage of the glycosidic bond, releasing the aglycone (in this case, 3,5-dinitrophenol) and forming a covalent glycosyl-enzyme intermediate. portlandpress.comdntb.gov.ua

Glu461 as the Acid/Base Catalyst: Glu461 functions as a general acid/base catalyst. portlandpress.comresearchgate.net During the galactosylation step, Glu461 donates a proton to the oxygen of the glycosidic bond, facilitating the departure of the aglycone leaving group. portlandpress.com In the second step (degalactosylation), a water molecule enters the active site. Glu461 then acts as a general base, abstracting a proton from the water molecule to activate it as a nucleophile (a hydroxide (B78521) ion). portlandpress.comscispace.com This activated water then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing galactose with its original stereochemistry retained. portlandpress.com

Investigation of Glycosyl-Enzyme Intermediates and Transition States

The catalytic cycle of β-galactosidase necessarily involves the formation of a transient covalent glycosyl-enzyme intermediate. dntb.gov.uacapes.gov.br This intermediate, where the galactose molecule is ester-linked to the carboxyl group of Glu537, has been trapped and studied using specific substrate analogs. researchgate.netnih.gov

The reaction proceeds through two distinct, high-energy transition states that resemble a planar oxocarbenium ion. portlandpress.com

First Transition State (Galactosylation): As the nucleophile Glu537 attacks and the acid catalyst Glu461 protonates the leaving group, a transition state is formed. This state is characterized by a partially formed bond between Glu537 and the anomeric carbon, and a partially broken glycosidic bond. portlandpress.com

Second Transition State (Degalactosylation): Following the formation of the covalent intermediate, the attack by the activated water molecule leads to a second transition state. This state features a partial bond between the water oxygen and the anomeric carbon, and a partial breaking of the bond between the anomeric carbon and Glu537. portlandpress.com

Studies using transition state analogs and kinetic isotope effects have helped to elucidate the structure of these transient states, confirming their significant oxocarbenium ion character. portlandpress.comnih.gov

Influence of Metal Ions on Catalytic Efficiency (e.g., Mg²⁺, Na⁺)

The catalytic activity of E. coli β-galactosidase is highly dependent on the presence of specific metal ions. researchgate.net The enzyme requires both a divalent cation, typically Magnesium (Mg²⁺), and a monovalent cation, such as Sodium (Na⁺) or Potassium (K⁺), for maximal activity. portlandpress.comscielo.br

Magnesium (Mg²⁺): A Mg²⁺ ion is located in the active site, where it is coordinated by several residues, including Glu416, His418, and the acid/base catalyst Glu461, as well as water molecules. scielo.br While not acting as a direct electrophilic catalyst on the substrate, the Mg²⁺ ion is crucial for optimizing the positioning and reactivity of the active site residues, particularly Glu461. scielo.brnih.govchegg.com It helps to maintain the precise architecture of the active site required for efficient catalysis. The binding of Mg²⁺ can also stabilize a mobile loop within the active site.

Sodium (Na⁺): The monovalent cation, Na⁺, also binds within the active site. portlandpress.com Its role is more direct in substrate binding; it forms a ligand with the C6 hydroxyl group of the galactose moiety. researchgate.netscielo.br This interaction helps to properly orient the substrate for the nucleophilic attack and subsequent cleavage. The binding of Na⁺ can affect substrate affinity and the stability of the transition states. portlandpress.com

Quantitative Kinetic Analysis: Determination of Enzymatic Parameters

The efficiency of β-galactosidase catalysis can be quantified by determining key enzymatic parameters derived from steady-state kinetics, as described by the Michaelis-Menten model. These parameters, the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for a substrate and its turnover rate.

Substrate Affinity (Kₘ) and Turnover Rates (Vmax, kcat) for 3,5-Dinitrophenyl Beta-D-Galactoside

Kinetic studies on the hydrolysis of a series of aryl β-D-galactopyranosides by E. coli β-galactosidase have provided specific parameters for this compound. The Kₘ value, which is an inverse measure of the substrate's binding affinity to the enzyme, and the kcat value, representing the number of substrate molecules converted to product per enzyme molecule per second, have been determined.

For this compound, the reported kinetic values are a Kₘ of 0.21 mM and a Vmax of 11.0 µmol/min per mg of enzyme.

| Parameter | Value |

| Kₘ | 0.21 mM |

| Vmax | 11.0 µmol/min/mg |

Kinetic parameters for the hydrolysis of this compound by E. coli β-galactosidase.

Comparative Kinetics with Other Chromogenic Galactosides (e.g., ONPG, PNPG)

Comparing the kinetic parameters of this compound with other commonly used chromogenic substrates, such as o-nitrophenyl-β-D-galactoside (ONPG) and p-nitrophenyl-β-D-galactoside (PNPG), reveals differences in how the enzyme interacts with these molecules. The position and number of nitro groups on the phenyl ring of the aglycone influence both binding affinity and the rate of catalysis.

Studies show that while PNPG has a slightly lower Kₘ (indicating tighter binding) than ONPG, its Vmax is significantly lower. This compound exhibits a Kₘ value intermediate between ONPG and PNPG, but its Vmax is considerably lower than both, suggesting that the presence of two nitro groups may hinder the catalytic steps following substrate binding.

| Substrate | Kₘ (mM) | Vmax (µmol/min/mg) |

| This compound | 0.21 | 11.0 |

| o-Nitrophenyl-β-D-galactoside (ONPG) | 0.43 | 100.0 |

| p-Nitrophenyl-β-D-galactoside (PNPG) | 0.15 | 14.3 |

Comparative kinetic parameters of various aryl galactosides with E. coli β-galactosidase.

These data demonstrate that modifications to the aglycone portion of the substrate have a significant impact on the kinetic parameters of β-galactosidase-catalyzed hydrolysis.

Probing Proton Transfer Events Through Solvent Isotope Effects

Solvent isotope effect studies are instrumental in determining whether a proton transfer is involved in the rate-limiting step of an enzymatic reaction. By comparing the reaction kinetics in light water (H₂O) and heavy water (D₂O), researchers can infer the nature of proton participation in catalysis.

In studies of β-galactosidase from Escherichia coli, the hydrolysis of analogous compounds such as 4-nitrophenyl β-D-galactopyranoside and 3,4-dinitrophenyl β-D-galactopyranoside has been investigated to understand these effects. For the hydrolysis of 3,4-dinitrophenyl β-D-galactopyranoside by the Mg²⁺-activated enzyme, no significant solvent isotope effect was observed on either the maximum velocity (V) or the specificity constant (V/Kₘ). nih.gov This suggests that for this substrate, proton transfer is not the rate-determining step in the catalytic cycle. nih.gov

However, for other substrates like 4-nitrophenyl β-D-galactopyranoside, a solvent kinetic isotope effect of 1.7 on V was observed, indicating the transfer of a single proton in the rate-limiting step. nih.gov The variation in isotope effects with different substrates highlights how the electronic properties of the leaving group can influence the rate-limiting step of the reaction. While direct data for this compound is not detailed, the findings with structurally similar nitrophenyl galactosides provide a framework for its expected behavior. The presence of two nitro groups in the 3,5-positions makes the 3,5-dinitrophenoxide a good leaving group, which can influence which step in the catalytic cycle is rate-limiting.

Table 1: Solvent Isotope Effects on Kinetic Parameters of E. coli β-Galactosidase with Nitrophenyl Galactosides This table presents data for compounds structurally similar to this compound to infer potential enzymatic behavior.

| Substrate | Parameter | Value in H₂O | Value in D₂O | Solvent Isotope Effect (kH/kD) | Reference |

| 4-Nitrophenyl β-D-galactopyranoside | V | Varies with pH | Varies with pH | 1.7 | nih.gov |

| 4-Nitrophenyl β-D-galactopyranoside | V/Kₘ | Negligible Isotope Effect | Negligible Isotope Effect | ~1 | nih.gov |

| 3,4-Dinitrophenyl β-D-galactopyranoside | V | No Isotope Effect | No Isotope Effect | ~1 | nih.gov |

| 3,4-Dinitrophenyl β-D-galactopyranoside | V/Kₘ | No Isotope Effect | No Isotope Effect | ~1 | nih.gov |

pH Dependence of this compound Hydrolysis by β-Galactosidases

The activity of β-galactosidase is highly dependent on the pH of the reaction medium, as the ionization states of key amino acid residues in the active site are crucial for substrate binding and catalysis. The pH-rate profile of an enzyme can reveal the pKₐ values of these essential residues.

For the hydrolysis of nitrophenyl β-D-galactopyranosides, including 2,4- and 3,5-dinitrophenyl derivatives, by β-galactosidase, it has been shown that both the galactosylation (formation of the galactosyl-enzyme intermediate) and degalactosylation (hydrolysis of the intermediate) steps require the protonation of an active site group with a pKₐ of approximately 9. nih.gov

Studies on the closely related 3,4-dinitrophenyl β-D-galactopyranoside with Mg²⁺-activated E. coli β-galactosidase show a sigmoidal dependence of both V and V/Kₘ on pH. nih.gov The pKₐ values determined from these profiles show slight shifts when the solvent is changed from H₂O to D₂O, which is characteristic of an ionizable group involved in catalysis. nih.gov For instance, the pKₐ governing V shifted from 8.78 in H₂O to 8.65 in D₂O, while the pKₐ for V/Kₘ shifted from 8.7 to 8.9. nih.gov

The optimal pH for the hydrolysis activity of β-galactosidases can vary depending on the source of the enzyme. For example, β-galactosidase from Penicillium simplicissimum shows an optimal pH for hydrolysis in the range of 4.0-4.6. scielo.br In contrast, the recombinant β-galactosidase from Streptococcus thermophilus is active in the alkaline range, with a maximum activity at pH 9.0. researchgate.net Another thermostable β-galactosidase from Bacillus stearothermophilus displays maximum activity at pH 7.0 and maintains over 80% of its activity in a pH range of 6.0 to 7.5. researchgate.net

Table 2: pH Dependence of Kinetic Parameters for E. coli β-Galactosidase with 3,4-Dinitrophenyl β-D-Galactopyranoside This data for a structurally similar compound is used to illustrate the typical pH-dependent behavior.

| Parameter | Solvent | pKₐ | Reference |

| V | H₂O | 8.78 ± 0.09 | nih.gov |

| V | D₂O | 8.65 ± 0.08 | nih.gov |

| V/Kₘ | H₂O | 8.7 ± 0.1 | nih.gov |

| V/Kₘ | D₂O | 8.9 ± 0.1 | nih.gov |

Applications in Advanced Biochemical and Molecular Biology Research

Development and Optimization of Spectrophotometric Assays for β-Galactosidase Activity

Spectrophotometric assays utilizing 3,5-Dinitrophenyl beta-d-galactoside are foundational for studying the kinetics and regulation of β-galactosidase. These assays are designed to be robust, sensitive, and adaptable to various experimental needs.

The utility of this compound as a substrate for β-galactosidase is rooted in a straightforward colorimetric principle, analogous to that of more commonly used substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (PNPG). microbeonline.comwikipedia.orgcaymanchem.com The substrate itself is a colorless compound. The enzymatic reaction involves the hydrolysis of the β-glycosidic bond by β-galactosidase, which cleaves the molecule into two products: D-galactose (B84031) and 3,5-dinitrophenol (B182416). microbeonline.com

The released 3,5-dinitrophenol contains two strong electron-withdrawing nitro groups, which act as a chromophore. mdpi.com Under alkaline conditions, the hydroxyl group of 3,5-dinitrophenol is deprotonated to form the 3,5-dinitrophenolate anion. This anion exhibits a distinct yellow color and strongly absorbs light at a specific wavelength in the visible spectrum, which can be quantified using a spectrophotometer. mdpi.com The intensity of the yellow color produced is directly proportional to the amount of 3,5-dinitrophenol released, and thus, to the activity of the β-galactosidase enzyme in the sample. ucdavis.edu

The successful implementation of a β-galactosidase assay using this compound requires careful consideration of several methodological parameters to ensure accuracy and reproducibility. These protocols are largely based on well-established methods for similar chromogenic substrates. chem-agilent.comsigmaaldrich.com

Key Methodological Considerations:

Buffer and pH: The enzymatic reaction is typically carried out at a pH optimal for the specific β-galactosidase being studied, often around pH 7.0-7.5 for bacterial enzymes. sigmaaldrich.com The final color development, however, requires an alkaline environment to ensure complete ionization of the liberated 3,5-dinitrophenol. researchgate.net

Temperature: Assays are conducted at a constant, controlled temperature, commonly 28°C or 37°C, to ensure consistent reaction rates. ucdavis.edusigmaaldrich.com

Cell Lysis: When measuring intracellular β-galactosidase activity (e.g., from bacterial or transfected eukaryotic cells), the cell membrane must first be permeabilized to allow the substrate to enter the cell and interact with the enzyme. This can be achieved using detergents like sodium dodecyl sulfate (B86663) (SDS) in combination with chloroform (B151607) or specialized reagents. ucdavis.edunih.gov

Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and is then abruptly stopped. This is typically accomplished by adding a solution with a high pH, such as 1 M sodium carbonate (Na₂CO₃). ucdavis.edu This step serves two critical functions: it denatures the enzyme, halting all further catalytic activity, and it raises the pH to allow for the maximum color development of the 3,5-dinitrophenolate product. researchgate.net

Data Acquisition and Interpretation: After stopping the reaction, any cell debris is removed by centrifugation. The absorbance of the resulting yellow supernatant is measured using a spectrophotometer at the wavelength of maximum absorbance for 3,5-dinitrophenolate. The enzyme activity is then calculated based on the change in absorbance over time, the extinction coefficient of 3,5-dinitrophenol, and the amount of protein in the assay.

| Component | Purpose | Common Example/Concentration |

|---|---|---|

| Buffer | Maintain optimal pH for enzyme activity | Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 7.3) |

| Substrate | Molecule acted upon by the enzyme | This compound |

| Enzyme Source | Lysate from cells expressing β-galactosidase | Permeabilized E. coli or transfected cell lysate |

| Cofactors/Stabilizers | Enhance or stabilize enzyme activity | MgCl₂, β-mercaptoethanol ucdavis.edusigmaaldrich.com |

| Stop Solution | Halt the reaction and develop color | 1 M Sodium Carbonate (Na₂CO₃) ucdavis.edu |

Utilization in Enzyme Inhibition and Activation Studies

This compound is an effective substrate for investigating the mechanisms of enzyme inhibitors and activators, providing a continuous and easily measurable signal to monitor reaction kinetics.

The potency of an enzyme inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. Assays using this compound allow for the precise determination of Kᵢ values. To achieve this, the initial reaction velocity of β-galactosidase is measured across a range of substrate concentrations in the presence of several fixed concentrations of the potential inhibitor. nii.ac.jp

By analyzing the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]), the mode of inhibition can be determined. researchgate.net

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis (Vmax is unchanged, apparent Km increases). Galactose is a known competitive inhibitor of β-galactosidase. researchgate.net

Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. The lines intersect on the x-axis (Vmax decreases, Km is unchanged).

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. The lines are parallel (both Vmax and Km decrease).

Once the inhibition type is known, the Kᵢ value can be calculated from the changes in the apparent Michaelis-Menten constant (Km) or the maximum velocity (Vmax).

| Inhibition Type | Apparent Vmax | Apparent Km | Lineweaver-Burk Plot |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Beyond inhibition, this compound can be used to study compounds that activate or otherwise modulate β-galactosidase activity. Allosteric modulators, which bind to the enzyme at a site distinct from the active site, can either enhance or decrease enzyme activity. By monitoring the rate of hydrolysis of the substrate in the presence of a test compound, researchers can identify and characterize these regulatory molecules. An increased rate of color formation indicates enzyme activation, while a decreased rate suggests inhibition. Such studies are crucial for understanding the complex regulatory mechanisms that control enzyme function in biological systems.

Contributions to High-Throughput Screening Methodologies for Enzyme Discovery and Characterization

The simplicity and robustness of assays based on this compound make them highly suitable for high-throughput screening (HTS). thepharmajournal.com HTS allows for the rapid testing of thousands of compounds, which is essential for discovering new enzyme inhibitors in drug development or for identifying improved enzyme variants in protein engineering. nih.gov

The assay is readily adapted to a multi-well plate format (e.g., 96- or 384-well plates), where each well functions as a separate, miniaturized reaction vessel. nih.gov Robotic liquid handling systems can dispense the enzyme, substrate, and test compounds into the plates, and the reaction progress is monitored by measuring the absorbance in each well using a microplate reader. The clear, colorimetric endpoint simplifies data analysis and allows for rapid identification of "hits"—compounds or enzyme variants that significantly alter activity. The strong signal generated by the dinitrophenolate product contributes to a high-quality assay with a good signal-to-noise ratio, which is critical for the statistical validation of HTS results.

Application in Probing Enzyme Structure-Function Relationships via Substrate Analogs

The intricate relationship between an enzyme's three-dimensional structure and its catalytic function is a central theme in biochemistry. Substrate analogs, molecules that mimic the structure of an enzyme's natural substrate, are indispensable tools in dissecting these relationships. This compound serves as a powerful substrate analog for β-galactosidases and other glycoside hydrolases (GHs), enabling researchers to probe the architecture and mechanistic details of their active sites.

The utility of this compound lies in the chemical properties of its aglycone (non-sugar) portion, the 3,5-dinitrophenyl group. This group is an excellent leaving group due to the strong electron-withdrawing nature of its two nitro groups. When a β-galactosidase catalyzes the hydrolysis of this analog, it cleaves the glycosidic bond, releasing galactose and 3,5-dinitrophenolate. The release of the 3,5-dinitrophenolate anion can be readily detected and quantified spectrophotometrically, providing a continuous and sensitive assay for enzyme activity. This is analogous to the function of other chromogenic substrates like ortho-nitrophenyl-β-galactoside (ONPG) and para-nitrophenyl-β-galactopyranoside (PNPG), which are widely used for the same purpose. nih.govsigmaaldrich.comtycmhoffman.com

By measuring the kinetic parameters of the enzyme—the Michaelis constant (Km) and the maximal velocity (Vmax)—with this compound and comparing them to those obtained with the natural substrate, lactose (B1674315), researchers can infer critical information about enzyme-substrate interactions. nih.gov A difference in Km, which reflects the enzyme's affinity for the substrate, can indicate how the artificial aglycone fits into the active site's aglycone-binding pocket (subsite +1). The Vmax provides insight into the efficiency of the catalytic steps, including the rate of glycosidic bond cleavage and the departure of the leaving group.

Furthermore, this substrate analog is invaluable in site-directed mutagenesis studies. Scientists can systematically replace specific amino acid residues in the enzyme's active site and then use this compound to assess the impact of these mutations on catalytic activity. A significant change in Km or Vmax following a mutation can pinpoint residues that are crucial for substrate binding, transition state stabilization, or the catalytic acid/base mechanism. For instance, a mutation that disrupts an interaction with the galactose moiety would likely affect the hydrolysis of both lactose and the analog, whereas a mutation in the +1 subsite might disproportionately affect the binding and hydrolysis of the bulkier 3,5-dinitrophenyl-containing analog.

Table 1: Comparative Kinetic Parameters of a Hypothetical β-Galactosidase This table illustrates how kinetic data from substrate analogs can be used to understand enzyme function. The lower Km for ONPG compared to lactose suggests a higher affinity for the artificial substrate, while the much higher Vmax indicates that the catalytic step is significantly faster with the better leaving group (o-nitrophenol). nih.gov Comparing these to 3,5-DNP-β-D-galactoside would reveal how the additional nitro group and different substitution pattern further influence binding and catalysis.

| Substrate | Km (mM) | Vmax (μmol/min/mg) | Kcat (s⁻¹) | Kcat/Km (s⁻¹mM⁻¹) |

| Lactose (Natural) | 23.28 | 10.88 | 12.0 | 0.52 |

| o-Nitrophenyl-β-D-galactoside (ONPG) | 6.64 | 147.5 | 162.3 | 24.4 |

| 3,5-Dinitrophenyl β-D-galactoside | Variable | Variable | Variable | Variable |

Note: Data for Lactose and ONPG are representative values from studies on β-galactosidase from Lactobacillus plantarum nih.gov. Values for 3,5-Dinitrophenyl β-D-galactoside are designated as "Variable" as they would be determined experimentally for a specific enzyme.

Use in Investigating Enzyme Promiscuity and Substrate Specificity across Glycoside Hydrolase Families

Glycoside hydrolases (GHs) are a vast and diverse class of enzymes, categorized into numerous families based on their amino acid sequences. While enzymes within a family often share a similar structural fold and catalytic mechanism, their substrate specificities can vary widely. Some enzymes are highly specific, acting on only one or a few natural substrates, while others are "promiscuous," capable of hydrolyzing a broader range of molecules. ucsd.edunih.gov this compound is a valuable tool for exploring this spectrum of activity, helping to characterize new enzymes and understand the evolutionary relationships between them.

Substrate specificity is a fundamental characteristic of an enzyme, defined by the chemical nature of the glycone (the sugar part) and the aglycone (the non-sugar part) that it can recognize and process. nih.gov Because this compound is a synthetic compound not typically found in nature, its hydrolysis is considered a promiscuous activity. When screening newly discovered enzymes or uncharacterized proteins from genomic databases, this analog can be used in high-throughput assays to quickly identify potential β-galactosidase activity. An enzyme that readily cleaves this compound can be flagged for further investigation to determine its natural substrate and biological role.

The ability of an enzyme to accommodate the bulky and electronically distinct 3,5-dinitrophenyl group provides clues about the architecture of its active site. Enzymes with broad specificity or high promiscuity often possess a more open and accessible active site cleft, particularly in the aglycone-binding subsites (+1, +2, etc.). In contrast, highly specific enzymes may have a more constricted active site that sterically hinders the binding of bulky, non-natural substrates.

By testing a panel of enzymes from different GH families with this compound, researchers can perform comparative studies of substrate specificity. This approach helps to delineate the functional boundaries of different enzyme families and subfamilies. For example, while many enzymes in the GH2 family are known β-galactosidases, their activities on various synthetic substrates can differ, revealing subtle but important functional divergences. nih.gov This systematic characterization is crucial for accurate genome annotation and for selecting enzymes with desirable properties for biotechnological applications.

Table 2: Hypothetical Activity Profile of Glycoside Hydrolase Families on 3,5-Dinitrophenyl β-D-galactoside This table provides a conceptual example of how 3,5-Dinitrophenyl β-D-galactoside could be used to screen different GH families, revealing patterns of substrate specificity and promiscuity.

| Glycoside Hydrolase Family | Primary Activity | Hydrolysis of 3,5-DNP-β-D-galactoside | Implied Specificity/Promiscuity |

| GH1 | β-Glucosidase, β-Galactosidase | Moderate to High | Many members have broad aglycone specificity. |

| GH2 | β-Galactosidase, β-Glucuronidase | High | The canonical β-galactosidase family; promiscuous activity is common. |

| GH27 | α-Galactosidase | None | Highly specific for α-linked galactosides; cannot hydrolyze β-linkages. |

| GH35 | β-Galactosidase | Low to Moderate | Often show different aglycone preferences compared to GH2 enzymes. |

| GH42 | β-Galactosidase | Low to High | Thermophilic enzymes with varied specificity profiles. |

Comparative Analysis with Alternative Chromogenic and Fluorogenic Glycoside Substrates

Comparative Enzymatic Reactivity and Detection Sensitivity Profiles

The selection of a substrate for a β-galactosidase assay is often a trade-off between sensitivity, ease of detection, and the specific requirements of the experimental setup. Chromogenic substrates produce a colored product upon enzymatic cleavage, while fluorogenic substrates yield a fluorescent product, which can often be detected at much lower concentrations.

Fluorogenic substrates are generally several orders of magnitude more sensitive than chromogenic substrates. For instance, fluorescence-based assays employing substrates like fluorescein (B123965) di-β-D-galactopyranoside (FDG) have been reported to be 100 to 1000-fold more sensitive than radioisotope-based ELISAs. interchim.fr Similarly, the fluorogenic substrate CUG (chlorophenol red-β-D-galactopyranoside) is noted for its high water solubility and sensitivity that is orders of magnitude greater than commonly used chromogenic substrates. thermofisher.com

Among chromogenic substrates, the enzymatic reactivity and the resulting detection sensitivity can vary significantly. While specific kinetic data for 3,5-dinitrophenyl beta-d-galactoside is not as commonly reported as for other substrates, its reactivity is influenced by the electron-withdrawing nature of the dinitrophenyl group. In a study comparing various chromogenic substrates for detecting bacterial β-galactosidase, alizarin-β-D-galactoside was found to be hydrolyzed by 100% of the 182 positive strains, whereas 5-bromo-4-chloro-3-indolyl-β-D-galactoside (X-gal) and cyclohexenoesculetin-β-D-galactoside (CHE-gal) were hydrolyzed by 95.1% and 93.4% of the strains, respectively, suggesting higher sensitivity of alizarin-β-D-galactoside in this context. nih.gov

The following interactive table provides a comparative overview of various β-galactosidase substrates.

| Substrate | Substrate Type | Detection Method | Product Color/Fluorescence (Ex/Em) | Key Features |

|---|---|---|---|---|

| This compound | Chromogenic | Spectrophotometry | Yellow | Used in antitubercular agent development. nih.gov |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | Chromogenic | Spectrophotometry (420 nm) | Yellow | Commonly used for quantitative enzyme assays. wikipedia.orgnih.gov |

| p-Nitrophenyl-β-D-galactopyranoside (PNPG) | Chromogenic | Spectrophotometry (400-420 nm) | Yellow | Used to determine substrate specificity. caymanchem.com |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactoside (X-gal) | Chromogenic (precipitating) | Visual (blue colonies) | Blue | Standard for blue/white screening in cloning. interchim.frscbt.com |

| Indolyl-Galactosides | Chromogenic/Fluorogenic (precipitating) | Visual/Fluorescence | Varies (e.g., blue) | Used for visual detection of bacteria. rsc.org |

| Fluorescein di(β-D-galactopyranoside) (FDG) | Fluorogenic | Fluorometry | Fluorescent (fluorescein) | High sensitivity for real-time monitoring. interchim.frscbt.com |

| 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | Fluorogenic | Fluorometry (Ex: 365 nm, Em: 448 nm) | Blue fluorescence | Used for sensitive detection of E. coli. researchgate.net |

| Resorufin β-D-galactopyranoside | Fluorogenic | Fluorometry | Red fluorescence | Water-soluble and stable at physiological pH. interchim.fr |

Advantages and Limitations of this compound in Specific Research Contexts

While not as universally employed as ONPG or X-gal, this compound offers certain advantages in particular research applications. Its highly electron-withdrawing dinitrophenyl aglycone can facilitate rapid enzymatic cleavage, potentially offering high sensitivity in specific assay conditions. However, a significant limitation is the relative lack of extensive characterization and comparative performance data in the scientific literature, which can make it a less straightforward choice for researchers.

A notable application where the 3,5-dinitrophenyl moiety has been leveraged is in the development of antitubercular agents. nih.gov In this context, the focus is less on its utility as a reporter and more on the chemical properties it imparts to a larger molecule.

A direct comparison between a liquid X-gal assay and the ONPG assay for measuring β-galactosidase activity has shown a high correlation (Pearson correlation coefficient > 0.99), indicating that under optimized conditions, a chromogenic precipitating substrate can provide quantitative data comparable to a soluble chromogenic substrate. researchgate.net This suggests that the choice between soluble and precipitating substrates may depend more on the experimental format (e.g., liquid culture vs. solid media) than on inherent accuracy.

Impact of Aglycone Moiety Variations on Substrate Performance and Specificity (e.g., X-gal, ONPG, PNPG, Indolyl-Galactosides)

The aglycone—the non-sugar portion of the glycoside—is a critical determinant of a substrate's properties. Variations in the aglycone structure directly influence solubility, the spectral properties of the released chromophore or fluorophore, and the kinetics of the enzymatic reaction.

The nature of the aglycone does not have a simple, direct correlation with the steady-state kinetic parameters of β-galactosidase-catalyzed hydrolysis. nih.gov For instance, many β-galactosidases exhibit higher specific activity towards PNPG than ONPG. nih.gov This highlights that subtle changes in the aglycone structure can significantly impact enzyme-substrate interactions.

Indolyl-galactosides, such as X-gal, are valued for producing an insoluble, intensely colored indigo (B80030) dye upon hydrolysis and subsequent oxidation. scbt.comrsc.org This property is ideal for visualizing enzymatic activity in situ, as in the blue-white screening of bacterial colonies. However, the insolubility of the product makes these substrates less suitable for continuous, quantitative assays in solution. nih.gov In contrast, nitrophenyl-based substrates like ONPG and PNPG release soluble, colored products (o-nitrophenol and p-nitrophenol, respectively), which are well-suited for spectrophotometric quantification in liquid assays. scbt.comcaltech.edu

Fluorogenic substrates often feature complex aglycones like umbelliferone (B1683723) or fluorescein, which are non-fluorescent when glycosidically linked but become highly fluorescent upon release. interchim.frthermofisher.com The choice of fluorogenic aglycone allows for tuning of the excitation and emission wavelengths to suit different instrumentation and experimental needs. thermofisher.com

Selectivity Considerations for Different β-Galactosidase Sources (e.g., microbial vs. plant)

β-Galactosidases from different sources can exhibit distinct substrate specificities and optimal reaction conditions. For example, mammalian β-galactosidases are typically lysosomal enzymes with acidic pH optima, whereas the widely used E. coli β-galactosidase has a high turnover rate at neutral pH. thermofisher.com Fungal β-galactosidases, such as that from Penicillium simplicissimum, may have optimal pH for hydrolysis in the acidic range (4.0-4.6) and for transgalactosylation activity at a more neutral pH (6.0-7.0).

The substrate preference can also vary. For instance, β-galactosidases from Mannheimia succiniciproducens show a preference for PNPG over ONPG and lactose (B1674315). nih.gov While there is extensive research on microbial β-galactosidases, detailed comparative studies on the selectivity of substrates like this compound for plant-derived β-galactosidases are less common in the literature. However, it is known that plants possess multiple β-glucosidases with varying specificities for different flavonoid glycosides, indicating that plant glycosidases can be highly selective based on the aglycone structure.

Structural Biology and Computational Investigations of Enzyme Substrate Interactions

X-ray Crystallography Studies of β-Galactosidase Complexes with Glycosidic Ligands

X-ray crystallography has been an indispensable tool for visualizing the three-dimensional structures of β-galactosidases, providing atomic-level insights into their function. Studies on enzymes from various sources, including Escherichia coli, Kluyveromyces lactis, and humans, have revealed a conserved catalytic domain, typically a TIM barrel, which houses the active site. nih.govresearchgate.netnih.gov Crystallization of these enzymes in complex with their natural substrate lactose (B1674315), product galactose, or various inhibitors and chromogenic substrates like 1-deoxygalactonojirimycin, has been crucial for mapping the intricate network of interactions that govern substrate recognition and catalysis. nih.govnih.gov

Crystallographic studies of β-galactosidase complexed with various glycosidic ligands have illuminated a highly conserved active site architecture designed to specifically recognize the β-d-galactopyranoside moiety. The active site is often described as a deep cleft or pocket situated within the enzyme's catalytic TIM barrel domain. nih.govmdpi.com The binding of the galactose unit is stabilized by a network of hydrogen bonds and hydrophobic interactions. Key residues, particularly glutamic acid and aspartic acid, play pivotal roles as the catalytic nucleophile and the general acid/base catalyst. ebi.ac.uk For instance, in the well-studied LacZ enzyme from E. coli, Glu537 acts as the nucleophile, and Glu461 serves as the acid/base catalyst. nih.gov

Analysis of enzyme-ligand complexes reveals two principal binding modes: a shallow mode and a deep mode. mdpi.comnih.gov Initially, the substrate binds in a shallow position near the entrance of the active site. For catalysis to occur, the substrate must move into the deep binding mode, positioning the glycosidic bond correctly for cleavage. This transition often involves conformational changes in both the substrate and key active site residues. mdpi.com The specificity for the d-galactose (B84031) configuration is stringent, with the hydroxyl groups at the C2, C3, and C4 positions being critical for proper recognition and binding. nih.gov While the enzyme is highly specific for the galactose portion of the substrate, it exhibits lower specificity for the aglycone (the non-sugar) part, which explains its ability to hydrolyze a wide range of substrates, including 3,5-Dinitrophenyl beta-d-galactoside. nih.gov

Table 1: Key Residues in the β-Galactosidase Active Site and Their Functions

| Residue (E. coli LacZ) | Function | References |

| Glu537 | Catalytic Nucleophile | ebi.ac.uknih.gov |

| Glu461 | General Acid/Base Catalyst | ebi.ac.uknih.gov |

| His418 | Metal Binding, Activity | ebi.ac.uk |

| His357 | Transition State Interaction (C3 Hydroxyl) | ebi.ac.uk |

| His391 | Transition State Stabilization | ebi.ac.uk |

| Asp201 | Interaction with Galactosyl C6 Hydroxyl | ebi.ac.uk |

| Asn604 | Sodium Binding Site | ebi.ac.uk |

Ligand binding to β-galactosidase is not a simple lock-and-key event but a dynamic process that induces significant conformational changes in the substrate and, to a lesser extent, the enzyme. ucl.ac.uk Crystallographic snapshots of different stages of the catalytic cycle, combined with other techniques like NMR spectroscopy, show that the enzyme matrix provides a rigid framework that facilitates substrate distortion. ucl.ac.uksemanticscholar.org Upon binding in the deep active site, the galactose ring of the substrate is strained from its stable chair conformation (4C1) into a distorted conformation, such as a 1S3 skew (or twist) boat. nih.govresearchgate.net

This enzyme-induced distortion is a critical step in catalysis, as it moves the substrate towards the conformation of the transition state, thus lowering the activation energy of the reaction. nih.govnih.gov The flexibility of the substrate is harnessed by the rigid enzyme to achieve a catalytically competent conformation. ucl.ac.uknih.gov Molecular dynamics simulations complement these findings, revealing that a high degree of flexibility and ring distortion of the substrate is favored at the lytic subsite (-1) of the enzyme. nih.gov These dynamic changes are fundamental to the Koshland double-displacement mechanism employed by retaining glycosidases like β-galactosidase. mdpi.comucl.ac.uk

Molecular Docking and Molecular Dynamics Simulations for Predicting Substrate-Enzyme Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between β-galactosidase and substrates like this compound at a molecular level. orientjchem.org Molecular docking predicts the preferred binding orientation of a ligand within the enzyme's active site and estimates the binding affinity. orientjchem.orgresearchgate.netscispace.com These studies consistently identify the key residues involved in stabilizing the galactose moiety, corroborating findings from X-ray crystallography. researchgate.netresearchgate.net

MD simulations provide a dynamic view of the enzyme-substrate complex, revealing how the system behaves over time. nih.gov These simulations show that different β-galactosidase families induce distinct patterns of ring distortion in the substrate prior to hydrolysis. nih.gov For example, MD simulations have been used to characterize the local flexibility of inhibitors within the active site, providing quantitative measures of their disorder relative to the surrounding enzyme residues. nih.gov By simulating the enzyme-substrate complex in a solvated environment, MD can elucidate the role of water molecules in mediating interactions and stabilizing the catalytic transition state, offering insights that are complementary to static crystal structures. nih.govnih.gov

Quantum Chemical Calculations to Model Catalytic Transition States and Reaction Pathways

To understand the chemical steps of catalysis, researchers employ quantum chemical calculations, often within a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) framework. nih.govacs.org This approach allows for a detailed electronic-level description of the bond-breaking and bond-forming events in the active site (the QM region), while the rest of the protein and solvent are treated with less computationally expensive classical mechanics (the MM region). nih.govacs.org

QM/MM studies on β-galactosidase have been instrumental in mapping the entire reaction pathway, from the initial substrate binding to the final product release. acs.org These calculations have confirmed the double-displacement mechanism, involving a covalent glycosyl-enzyme intermediate. They have elucidated the precise roles of the catalytic residues, showing how Glu461 protonates the glycosidic oxygen to facilitate the departure of the aglycone and how Glu537 performs a nucleophilic attack on the anomeric carbon. nih.gov The calculations predict the geometry of the planar oxocarbenium ion-like transition state, showing a significant increase in the length of the glycosidic bond from approximately 1.47 Å in the reactant to around 2.25 Å in the first transition state, at which point the bond is nearly broken. nih.govacs.org Furthermore, these models can quantify the energetic contributions of active site residues and metal ions, demonstrating, for example, that a magnesium ion can lower the activation barrier significantly. nih.govacs.org

Rational Design of β-Galactosidase Substrates and Inhibitors Based on Structural Insights

The detailed structural and mechanistic knowledge gleaned from crystallography and computational studies provides a solid foundation for the rational design of novel β-galactosidase substrates and inhibitors. nih.gov By understanding the precise interactions within the active site, molecules can be engineered with modified properties. For instance, altering the aglycone group of a substrate can modulate its reactivity or spectral properties, which is the principle behind chromogenic substrates like this compound.

Structure-guided inhibitor design aims to create compounds that bind tightly to the active site, blocking catalysis. This can be achieved by designing molecules that mimic the substrate or, more effectively, the transition state of the reaction. nih.gov Because enzymes bind to the transition state with much higher affinity than the ground state substrate, transition-state analogs are often potent inhibitors. Insights into the distorted 1S3 or 4H3 conformation of the galactose ring during catalysis can be used to synthesize stable molecules that adopt this geometry. nih.govnih.gov Furthermore, detailed knowledge of the active site environment allows for the design of inhibitors with improved specificity and affinity, which is crucial for developing therapeutic agents or biochemical tools. nih.govnih.gov

Future Research Directions and Emerging Methodologies in 3,5 Dinitrophenyl Beta D Galactoside Research

Development of Novel Dinitrophenyl Glycoside Probes with Enhanced Research Utility

The core structure of 3,5-dinitrophenyl beta-d-galactoside offers a versatile scaffold for the development of new chemical probes with tailored properties. By modifying the dinitrophenyl group or the galactoside moiety, researchers can create probes with enhanced sensitivity, specificity, or functionality.

One promising direction is the synthesis of dinitrophenyl glycoside libraries with varied substituents on the aromatic ring. This approach allows for the fine-tuning of the probe's electronic properties, which can influence its reactivity and spectroscopic characteristics. For example, the introduction of different functional groups could shift the absorption maximum of the released 3,5-dinitrophenolate, enabling multiplexed assays with other chromogenic or fluorogenic substrates.

Furthermore, the development of bifunctional probes represents a significant area of future research. These probes could incorporate not only the dinitrophenyl galactoside core for detecting enzymatic activity but also a reactive group for covalently labeling the active site of the enzyme. Such probes would be invaluable for identifying and characterizing novel β-galactosidases from complex biological samples. An analogous approach has been demonstrated with the development of a bifunctional andrographolide-based chemical probe, which includes a fluorescent reporter to investigate its uptake kinetics, cellular distribution, and molecular targets. nih.gov

An example of modifying the glycoside and the aglycone is the synthesis of a library of phenyl thio-beta-D-galactopyranoside compounds from 1,5-difluoro-2,4-dinitrobenzene (B51812). nih.gov This work demonstrated that modifications to the dinitrophenyl group, such as substituting a fluoride (B91410) with amines or thiols, or reducing the nitro groups, can lead to the discovery of potent and selective inhibitors for specific galectins. nih.gov This highlights the potential for creating a diverse range of dinitrophenyl-based glycosides with unique biological activities.

Future research in this area will likely focus on:

Synthesis of dinitrophenyl galactoside derivatives with altered steric and electronic properties to probe the active site topology of different β-galactosidase isoforms.

Incorporation of environmentally sensitive fluorophores into the dinitrophenyl glycoside structure to create probes that report on changes in the local environment of the enzyme active site.

Development of activatable probes that only release the chromogenic or fluorogenic reporter upon specific enzymatic cleavage, reducing background signal and increasing assay sensitivity.

Integration with Advanced Spectroscopic and Biophysical Techniques for Real-Time Analysis

While the colorimetric properties of this compound are well-suited for traditional spectrophotometric assays, its integration with more advanced techniques can provide deeper insights into enzyme dynamics and mechanisms. Real-time analysis of enzyme activity is crucial for understanding the transient states and conformational changes that occur during catalysis.

Future applications will likely involve the use of stopped-flow spectroscopy to monitor the pre-steady-state kinetics of β-galactosidase activity with this compound. This can provide valuable information about the rates of substrate binding, glycosidic bond cleavage, and product release.

Furthermore, the integration of this compound with biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could enable the simultaneous measurement of binding affinity and enzymatic turnover. This would provide a more complete picture of the enzyme-substrate interaction.

The development of novel profluorescent nitroxides as probes for polymer degradation offers a parallel for how reporter molecules can be used for advanced analysis. researchgate.net These probes exhibit suppressed fluorescence that is "switched on" upon reacting with free radicals, allowing for sensitive detection and imaging of degradation processes. researchgate.net Similarly, dinitrophenyl glycosides could be designed to produce a more distinct spectroscopic signal upon hydrolysis, making them suitable for more advanced detection methods.

Exploration of this compound in Glycobiology and Enzyme Engineering Research

The study of β-galactosidases and other glycoside hydrolases is central to the field of glycobiology. This compound serves as a critical tool for characterizing the activity of these enzymes, which are involved in a wide range of biological processes, from cellular signaling to host-pathogen interactions.

In the context of glycobiology, future research will likely use this compound to:

Screen for novel β-galactosidase activities in newly discovered organisms or complex microbial communities.

Characterize the substrate specificity of newly identified glycoside hydrolases.

Investigate the role of β-galactosidases in the breakdown of complex carbohydrates .

Enzyme engineering offers a powerful approach to tailor the properties of β-galactosidases for various biotechnological applications. nih.gov this compound is an indispensable tool in this field for the high-throughput screening of enzyme libraries to identify variants with improved catalytic efficiency, stability, or altered substrate specificity. For instance, a study on the engineering of a fungal beta-galactosidase used a chromogenic substrate to screen for mutants with reduced product inhibition by galactose. nih.gov

Future enzyme engineering efforts will continue to rely on substrates like this compound to:

Evolve β-galactosidases with enhanced thermostability for industrial processes.

Engineer enzymes with altered pH profiles for applications in different biological environments.

Develop "designer" β-galactosidases with novel substrate specificities for the synthesis of valuable oligosaccharides. nih.gov

Contribution to Understanding Glycosyl Hydrolase Evolution and Functional Divergence

Glycosyl hydrolases (GHs) are a large and diverse group of enzymes that are classified into families based on their amino acid sequence similarities. nih.gov Studying the substrate specificities of enzymes within a GH family can provide valuable insights into their evolutionary relationships and the molecular basis for their functional divergence.

This compound, as a well-defined substrate, can be used to probe the functional landscape of GH families that contain β-galactosidases. By comparing the kinetic parameters of different enzymes with this substrate, researchers can begin to understand how subtle changes in protein sequence and structure can lead to significant differences in catalytic activity.

For example, the GH2 family is known for its functional diversity, containing enzymes with a wide range of substrate specificities. dtu.dk A systematic study of the activity of various GH2 enzymes on this compound and other synthetic substrates could help to elucidate the evolutionary pathways that have led to this functional diversity. Similarly, the GH1 family of enzymes is crucial for the digestion of plant cell walls in insects, and understanding their evolution is key to understanding insect-plant interactions. mdpi.com

Future research in this area will likely involve:

Large-scale screening of GH libraries with this compound to identify enzymes with novel activities.

Correlating enzyme activity data with phylogenetic analysis to map the functional evolution of GH families.

Using structural biology and computational modeling to understand the molecular basis for the observed differences in substrate specificity.

By providing a standardized assay for β-galactosidase activity, this compound will continue to be a valuable tool for dissecting the complex evolutionary history and functional diversification of glycosyl hydrolase families.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-dinitrophenyl β-D-galactoside, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves glycosylation between β-D-galactose derivatives and 3,5-dinitrophenol. A Koenigs-Knorr reaction using silver carbonate as an acid scavenger is common . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted nitro-phenol. Purity validation requires HPLC (C18 column, UV detection at 260 nm) and mass spectrometry (ESI-MS for molecular ion confirmation).

Q. How does the nitro group in 3,5-dinitrophenyl β-D-galactoside influence its stability in aqueous buffers?

- Methodological Answer : The electron-withdrawing nitro groups increase susceptibility to hydrolysis under alkaline conditions. Stability assays should be conducted in pH 7.4 phosphate buffer at 37°C, with degradation monitored via TLC (silica plates, n-butanol/acetic acid/water solvent) or HPLC. Include controls with non-nitro analogs (e.g., phenyl galactoside) to isolate nitro-specific effects.

Q. What spectroscopic techniques are critical for characterizing 3,5-dinitrophenyl β-D-galactoside?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6) to confirm glycosidic linkage (β-anomer: Hz) and nitro group positions (aromatic proton splitting patterns).

- IR : Peaks at 1520 cm and 1340 cm confirm symmetric/asymmetric NO stretching.

- UV-Vis : Strong absorbance at 260–280 nm due to nitro-aromatic conjugation .

Advanced Research Questions

Q. How can kinetic parameters for β-galactosidase activity be accurately measured using 3,5-dinitrophenyl β-D-galactoside as a substrate?

- Methodological Answer : Use continuous spectrophotometric assays at 405 nm (release of 3,5-dinitrophenolate). Optimize enzyme concentration to ensure linearity within initial velocity conditions. Calculate and via Michaelis-Menten plots (nonlinear regression preferred over Lineweaver-Burk). Account for nitro group interference by comparing with ONPG (ortho-nitrophenyl galactoside) controls .

Q. What computational strategies predict the binding affinity of 3,5-dinitrophenyl β-D-galactoside to β-galactosidase?

- Methodological Answer : Molecular docking (AutoDock Vina) with β-galactosidase crystal structures (PDB: 1JZ8) can model substrate interactions. Focus on active-site residues (Glu461, Tyr503) and hydrogen bonding with the galactose moiety. MD simulations (GROMACS) assess stability of the enzyme-substrate complex over 100 ns, with RMSD and binding free energy (MM-PBSA) calculations .

Q. How do structural modifications (e.g., fluorination) of the nitroaryl group affect enzymatic hydrolysis rates?

- Methodological Answer : Synthesize analogs like 3,5-difluoro-4-nitrobenzyl galactoside and compare hydrolysis kinetics. Use Hammett plots to correlate electronic effects (σ values for -NO and -F) with . Control steric effects by maintaining consistent substituent positions. Synchrotron XRD of enzyme-substrate complexes may reveal steric/electronic clashes .

Data Contradiction Analysis

Q. Conflicting reports exist on the solubility of 3,5-dinitrophenyl β-D-galactoside in DMSO versus DMF. How should researchers resolve this?

- Methodological Answer : Conduct comparative solubility tests via gravimetric analysis (saturate solvent, filter, evaporate). NMR can detect solvent co-crystallization artifacts. Note that DMF may stabilize nitro group degradation at elevated temperatures, skewing solubility measurements. Prioritize DMSO for kinetic assays due to lower reactivity .

Experimental Design Considerations

Q. What controls are essential when studying nitroaryl glycoside toxicity in cell-based assays?

- Methodological Answer : Include:

- Negative control : Parent galactose + 3,5-dinitrophenol (to distinguish glycoside-specific effects).

- Solvent control : DMSO concentration ≤0.1% (prevents membrane disruption).

- Positive control : Staurosporine (apoptosis inducer).

- Quantify nitro-reductase activity in cell lysates to assess metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.